![molecular formula C19H19N5O3S2 B2466869 N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-43-8](/img/structure/B2466869.png)
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazole ring and a thiophene ring . Imidazole rings are found in many important biological molecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Thiophene is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The imidazole and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons . The various functional groups in the molecule would likely have a significant impact on its chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is involved in the synthesis of complex heterocyclic compounds. Investigations into its reactions with iso(and isothio)cyanates under microwave irradiation in N,N-dimethyl acetamide solvent have led to the formation of thieno[2,3-d]pyrimidines, highlighting its utility in synthesizing diverse heterocyclic structures (Davoodnia et al., 2009)[(https://consensus.app/papers/investigation-reaction-davoodnia/f27183fb8ad358efb09f3e0541d07208/?utm_source=chatgpt)].
Heterocyclic Compound Formation
The compound serves as a key intermediate in the formation of 2-substituted-6-thioxo-1,6-dihydropyrimidine-5-carboxamides when reacted with 2-anilinomethylene derivatives of dimedone, 1,3-cyclohexanedione, and Meldrum's acid. These intermediates, upon alkylation, yield 4-(alkylthio)pyrimidine-5-carboxamide derivatives, indicating its role in generating novel pyrimidine structures (Dotsenko et al., 2013)[(https://consensus.app/papers/unexpected-result-reaction-3amino3thioxopropanamides-доценко/37188d5e18a3552382177dba95fb0739/?utm_source=chatgpt)].
Medicinal Chemistry
In medicinal chemistry, this compound has been utilized in the synthesis of N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, showcasing its potential in developing compounds with antinociceptive activity (Shipilovskikh et al., 2020)[(https://consensus.app/papers/synthesis-antinociceptive-activity-nsubstituted-shipilovskikh/74905b9eb2f0553ba325d6d72a53625b/?utm_source=chatgpt)].
Advanced Material Synthesis
The compound also finds applications in the synthesis of advanced materials, such as rigid-rod polyamides and polyimides, derived from related heterocyclic compounds, indicating its versatility in materials science (Spiliopoulos et al., 1998)[(https://consensus.app/papers/rigidrod-polyamides-polyimides-derived-diamino2-spiliopoulos/72e2c4d675d3529a8eb31de3d0448032/?utm_source=chatgpt)].
Mechanism of Action
properties
IUPAC Name |
N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-10-5-3-6-12(11(10)2)21-14(25)9-29-19-23-16(20)15(18(27)24-19)22-17(26)13-7-4-8-28-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFHHSXDYHCTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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